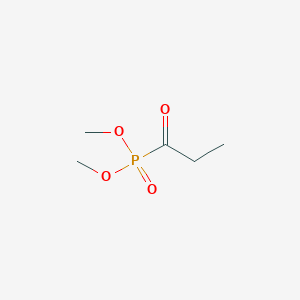

Dimethyl (1-oxopropyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

51463-65-1 |

|---|---|

Molecular Formula |

C5H11O4P |

Molecular Weight |

166.11 g/mol |

IUPAC Name |

1-dimethoxyphosphorylpropan-1-one |

InChI |

InChI=1S/C5H11O4P/c1-4-5(6)10(7,8-2)9-3/h4H2,1-3H3 |

InChI Key |

FBNFBEFWEPIJQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)P(=O)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 2 Oxopropyl Phosphonate and Its Diazo Analogues

Preparation of Dimethyl (2-oxopropyl)phosphonate (Precursor to the Ohira-Bestmann Reagent)

Dimethyl (2-oxopropyl)phosphonate is a crucial intermediate for accessing the Ohira-Bestmann reagent. epa.gov Its synthesis is commonly achieved through methods such as the alkylation of phosphonate (B1237965) anions or acylation-decarboxylation sequences.

Alkylation Approaches to β-Keto Phosphonates

A prevalent strategy for the formation of β-keto phosphonates involves the alkylation of metalated dialkyl methylphosphonates. This approach typically utilizes a strong base to generate a phosphonate carbanion, which then reacts with an appropriate acylating agent. For instance, the condensation of esters and phosphonates using lithium diisopropylamide (LDA) as the base provides β-keto phosphonates in high yields and purities (often exceeding 90%) within minutes at 0°C. organic-chemistry.org This method is operationally simple and scalable, accommodating a range of electronically and structurally diverse esters. organic-chemistry.org The generation of the phosphonate anion in the presence of the ester at 0°C circumvents issues associated with anion decomposition at higher temperatures and the need for cryogenic conditions. organic-chemistry.org While this method is broadly applicable, steric differences in the phosphonate ester have been shown to have minimal impact on the reaction's yield and rate. organic-chemistry.org

Table 1: Alkylation Conditions for β-Keto Phosphonates

| Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Reference |

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 0 | Minutes | >90% | organic-chemistry.org |

| Sodium Hydride (NaH) | Toluene | 0 | 15 min (addition) | Not specified | orgsyn.orgorgsyn.org |

| Potassium t-Butoxide (t-BuOK) | t-Butanol | 40 | 8 hours | Moderate to good | researchgate.net |

Acylation-Decarboxylation Routes

An alternative pathway to dimethyl (2-oxopropyl)phosphonate involves the acylation of a phosphonoacetic acid derivative followed by decarboxylation. This strategy provides a different disconnection for constructing the target molecule. For example, 2-(dimethoxyphosphoryl)acetic acid can be converted to its corresponding acyl chloride, which can then be subjected to further reaction and decarboxylation to yield the desired β-keto phosphonate. researchgate.net

Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

The Ohira-Bestmann reagent, chemically known as dimethyl (1-diazo-2-oxopropyl)phosphonate, is synthesized from its precursor, dimethyl (2-oxopropyl)phosphonate, through a diazo transfer reaction. epa.govresearchgate.net This reagent is instrumental in the one-pot conversion of aldehydes to terminal alkynes under mild conditions. sigmaaldrich.comwikipedia.org

Diazo Transfer Reactions with Sulfonyl Azides

The core of the synthesis of the Ohira-Bestmann reagent is the transfer of a diazo group from a sulfonyl azide (B81097) to the active methylene (B1212753) position of dimethyl (2-oxopropyl)phosphonate. tandfonline.comresearchgate.nettcichemicals.com This reaction is typically performed in the presence of a base.

A significant advancement in the synthesis of the Ohira-Bestmann reagent was the introduction of 4-acetamidobenzenesulfonyl azide (p-ABSA) as the diazo transfer agent. orgsyn.orgresearchgate.net Developed as a safer alternative to the potentially explosive tosyl azide (TsN₃) and mesyl azide (MsN₃), p-ABSA is a stable, crystalline solid that is commercially available. orgsyn.orgguidechem.comcapes.gov.br The reaction involves treating dimethyl (2-oxopropyl)phosphonate with p-ABSA in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). orgsyn.orgrsc.org The use of p-ABSA offers a practical and cost-effective method for diazo transfer. capes.gov.br A key advantage of this reagent is that the resulting sulfonamide byproduct can be easily removed by filtration, simplifying the purification of the desired diazo product. orgsyn.orgresearchgate.net

Several sulfonyl azides have been employed for the synthesis of the Ohira-Bestmann reagent. While tosyl azide was used in early syntheses, its hazardous nature prompted the search for safer alternatives. orgsyn.orgresearchgate.net Mesyl azide has also been used, but like tosyl azide, it carries safety concerns. guidechem.com

The development of p-ABSA by Davies in 1987 provided a much safer option for diazo transfer reactions. orgsyn.org It exhibits no impact sensitivity, making it a more suitable reagent for both laboratory and larger-scale synthesis. orgsyn.org More recently, other reagents like imidazole-1-sulfonyl azide have been introduced, offering advantages such as increased aqueous solubility of byproducts, which facilitates an easier workup. researchgate.netacs.org Polymeric sulfonyl azides have also been developed to simplify the separation of the sulfonamide byproduct. orgsyn.org

Table 2: Comparison of Diazo Transfer Reagents

| Reagent | Key Features | Safety Profile | Byproduct Removal | Reference |

| Tosyl Azide (TsN₃) | Early reagent used for diazo transfer. | Potentially explosive. | Chromatographic separation. | orgsyn.orgresearchgate.net |

| Mesyl Azide (MsN₃) | Another common diazo transfer reagent. | Potentially hazardous. | Chromatographic separation. | orgsyn.orgguidechem.com |

| 4-Acetamidobenzenesulfonyl Azide (p-ABSA) | Stable, crystalline solid. | Safer alternative to TsN₃ and MsN₃. | Filtration of sulfonamide byproduct. | orgsyn.orgresearchgate.netcapes.gov.br |

| Imidazole-1-sulfonyl Azide | Bench-stable reagent. | Safe. | Water-soluble byproducts, easy workup. | researchgate.netacs.org |

| Polymeric Sulfonyl Azide | Solid-supported reagent. | Safe. | Filtration of the polymer. | orgsyn.org |

In Situ Generation Protocols for Enhanced Reaction Efficiency

The in situ generation of the diazo analogue of dimethyl (2-oxopropyl)phosphonate, namely dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent), has become a cornerstone for enhancing the efficiency and safety of the Seyferth-Gilbert homologation. This approach circumvents the need to isolate the potentially unstable and explosive diazo compound, offering a more practical and scalable method for the one-carbon homologation of aldehydes to terminal alkynes. organic-chemistry.orgacs.orgorgsyn.org

The foundational principle of these in situ protocols involves the reaction of dimethyl (2-oxopropyl)phosphonate with a diazo-transfer reagent in the presence of a base, directly followed by the introduction of an aldehyde. acs.orgresearchgate.net A significant advancement in this area is the Bestmann modification, where dimethyl (1-diazo-2-oxopropyl)phosphonate is treated with methanol (B129727) and a mild base, such as potassium carbonate, to generate the active homologating agent, the anion of dimethyl (diazomethyl)phosphonate. wordpress.comchemeurope.comwikipedia.org This method is compatible with a wide array of functional groups, including those present in enolizable aldehydes. santiago-lab.com

Recent improvements have focused on the use of safer, bench-stable diazo-transfer reagents to replace traditional, hazardous ones like tosyl azide (TsN₃). organic-chemistry.orgacs.orgwikipedia.org Imidazole-1-sulfonyl azide hydrochloride, for example, has emerged as a superior alternative, enabling scalable and convenient synthesis with the added benefit of an easier workup due to the formation of water-soluble byproducts. organic-chemistry.orgacs.org

Optimization studies have fine-tuned reaction conditions to maximize yields and reaction rates. The choice of solvent and base has been shown to be critical. For instance, a mixture of acetonitrile (B52724) (MeCN) and methanol (MeOH) is often employed, with acetonitrile being identified as an excellent solvent for the generation and stabilization of the reagent. organic-chemistry.org The use of cesium carbonate in place of potassium carbonate has been shown to dramatically increase yields for less reactive aldehydes. wordpress.comwikipedia.org These protocols have demonstrated broad applicability across a diverse range of aldehydes, including aliphatic, aryl, and heterocyclic substrates, consistently providing high yields of the corresponding terminal alkynes. organic-chemistry.orgsigmaaldrich.com

Research Findings on In Situ Ohira-Bestmann Reagent Generation and Homologation

| Aldehyde Substrate | Diazo-Transfer Reagent/Precursor | Base | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various (aliphatic, aryl, enolizable) | Imidazole-1-sulfonyl azide hydrochloride | K₂CO₃ | MeCN/MeOH | 71-90 | organic-chemistry.org |

| General Aldehydes | Dimethyl (1-diazo-2-oxopropyl)phosphonate | K₂CO₃ | MeOH | High Yields | wordpress.comchemeurope.com |

| Less Reactive Aldehydes | Dimethyl (1-diazo-2-oxopropyl)phosphonate | Cs₂CO₃ | MeOH | Drastic Increase | wordpress.comwikipedia.org |

| Aromatic Aldehyde | Dimethyl-2-oxopropylphosphonate and Imidazole-1-sulfonyl azide | K₂CO₃ | ACN/Methanol | Not specified | researchgate.net |

The kinetics of the homologation of aldehydes using the Seyferth-Gilbert reagent (SGR) generated in situ have also been investigated. It was found that with potassium carbonate as the base in methanol, a faster reaction rate was achieved compared to using the pre-formed Ohira-Bestmann reagent. researchgate.net The versatility of these in situ protocols is further highlighted by their successful integration into one-pot tandem reactions, such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. santiago-lab.com

Advanced Reactivity and Mechanistic Pathways of Dimethyl 1 Diazo 2 Oxopropyl Phosphonate

The Ohira-Bestmann Homologation for Alkyne Synthesis

The Ohira-Bestmann reaction is a modification of the Seyferth-Gilbert homologation and provides a mild and efficient method for the one-carbon homologation of aldehydes and ketones. stackexchange.comchem-station.com A key advantage of the Ohira-Bestmann modification is its use of milder bases, such as potassium carbonate in methanol (B129727), which allows for the conversion of base-sensitive substrates like enolizable aldehydes that would otherwise undergo side reactions under the strongly basic conditions of the original Seyferth-Gilbert protocol. chem-station.comsantiago-lab.comwikipedia.org

The primary application of the Ohira-Bestmann reagent is the conversion of aldehydes into terminal alkynes. The reaction involves the in situ generation of the dimethyl (diazomethyl)phosphonate carbanion through the cleavage of the acetyl group of the Ohira-Bestmann reagent by a base, typically methoxide (B1231860) formed from potassium carbonate and methanol. santiago-lab.comwikipedia.orgorgsyn.org This carbanion then reacts with an aldehyde to furnish the corresponding terminal alkyne, elongated by one carbon, often in high yields. wikipedia.orgresearchgate.net This one-pot procedure is a widely used alternative to methods like the Corey-Fuchs reaction.

The reaction is highly general and has been successfully applied to a wide range of aldehyde substrates, including aromatic, heteroaromatic, aliphatic, and sterically hindered aldehydes. orgsyn.org A significant advantage is its compatibility with various functional groups and its ability to be used with aldehydes possessing stereogenic centers at the α-carbon without causing epimerization. orgsyn.orgnih.gov

Table 1: Examples of Aldehyde to Alkyne Conversion

| Aldehyde Substrate | Product | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | 95 |

| Thiophene-2-carboxaldehyde | 2-Ethynylthiophene | 85 |

| Cyclohexanecarboxaldehyde | Ethynylcyclohexane | 90 |

Data compiled from representative literature procedures. orgsyn.org

While aldehydes are smoothly converted to alkynes, the reaction of the Ohira-Bestmann reagent with ketones under the standard conditions (in the presence of methanol) typically leads to the formation of methyl enol ethers. organic-chemistry.orgenamine.netenamine-genez.com This outcome arises from the trapping of the intermediate vinylidene carbene by the alcohol solvent before a 1,2-migration can occur to form a disubstituted alkyne. orgsyn.org

The mechanism of the Ohira-Bestmann homologation has been the subject of detailed study. The key steps are as follows: orgsyn.orgorgsyn.orgorganic-chemistry.org

Generation of the Active Reagent: The base (e.g., K₂CO₃ in MeOH) generates a catalytic amount of methoxide, which cleaves the acetyl group from dimethyl (1-diazo-2-oxopropyl)phosphonate to form the active dimethyl (diazomethyl)phosphonate anion. stackexchange.comwikipedia.orgorgsyn.org

Addition to Carbonyl: This anion undergoes a Horner-Wadsworth-Emmons-type reaction with the aldehyde, forming an intermediate oxaphosphetane. wikipedia.orgorganic-chemistry.org

Elimination: The oxaphosphetane collapses, eliminating dimethyl phosphate (B84403) and forming a vinyl diazo intermediate. wikipedia.orgorgsyn.orgorganic-chemistry.org

Carbene Formation: The vinyl diazo species loses molecular nitrogen (N₂) to generate a highly reactive vinylidene carbene intermediate. wikipedia.orgorgsyn.orgorganic-chemistry.org

1,2-Migration: This carbene rapidly rearranges via a 1,2-migration (typically of a hydrogen atom from the aldehyde moiety) to yield the final terminal alkyne product. orgsyn.orgorganic-chemistry.orgnih.gov

The existence of the vinylidene carbene intermediate is supported by trapping experiments. organic-chemistry.org In the reaction with ketones, the presence of methanol allows for the interception of the carbene, leading to the formation of enol ethers instead of alkynes. organic-chemistry.orgenamine.net

The mild reaction conditions are a hallmark of the Ohira-Bestmann reaction. orgsyn.org The use of potassium carbonate in methanol at room temperature is standard and allows for a broad substrate scope. santiago-lab.com This includes aldehydes that are prone to enolization and subsequent aldol (B89426) condensation under more strongly basic conditions. organic-chemistry.org

While the method is robust for many substrates, one limitation is its general inapplicability for the synthesis of enynes from α,β-unsaturated aldehydes, which can sometimes lead to side products like homopropargylic methyl ethers. researchgate.netorgsyn.org The choice of the phosphonate (B1237965) ester (dimethyl vs. diethyl) can be influenced by the alcohol used as the solvent. enamine.net Tandem, one-pot procedures have also been developed, combining the Ohira-Bestmann homologation with subsequent reactions of the terminal alkyne product, such as Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC). santiago-lab.com

1,3-Dipolar Cycloaddition Chemistry

Beyond its role in alkyne synthesis, dimethyl (1-diazo-2-oxopropyl)phosphonate is a versatile 1,3-dipole that participates in cycloaddition reactions to construct various nitrogen-containing heterocycles. enamine.netorgsyn.orgorgsyn.orgresearchgate.netresearchgate.net This reactivity provides access to densely functionalized five-membered ring systems. researchgate.net

The diazo functionality of the Ohira-Bestmann reagent can react with a variety of dipolarophiles to yield important heterocyclic structures. enamine.netorgsyn.orgorgsyn.orgresearchgate.net

Pyrazoles: The reaction of the Ohira-Bestmann reagent with alkynes, particularly electron-deficient ynones, serves as a powerful method for the regioselective synthesis of highly substituted pyrazole-phosphonates. researchgate.netresearchgate.netscispace.com The reaction proceeds via a [3+2] cycloaddition. researchgate.netresearchgate.net

Triazoles: Cycloaddition with nitriles or imines can lead to the formation of triazole derivatives. researchgate.netorgsyn.org For instance, the reaction with benzylidine alkylamines affords 1,2,3-triazoline phosphonates. researchgate.net The terminal alkynes generated from the Ohira-Bestmann reaction can also be readily converted to 1,2,3-triazoles via subsequent click chemistry. researchgate.net

Oxazoles and Thiazoles: These heterocycles are also accessible through the cycloaddition chemistry of the Ohira-Bestmann reagent, expanding its synthetic utility. orgsyn.orgorgsyn.orgresearchgate.netnio.res.inijsred.com

This dual reactivity as both a homologating agent and a partner in cycloaddition reactions underscores the significance of dimethyl (1-diazo-2-oxopropyl)phosphonate as a powerful tool in modern organic synthesis. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Dimethyl (1-oxopropyl)phosphonate |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate |

| Potassium carbonate |

| Methanol |

| Dimethyl (diazomethyl)phosphonate |

| 4-Chlorobenzaldehyde |

| 1-Chloro-4-ethynylbenzene |

| Thiophene-2-carboxaldehyde |

| 2-Ethynylthiophene |

| Cyclohexanecarboxaldehyde |

| Ethynylcyclohexane |

| N-Boc-D-prolinal |

| tert-Butyl (R)-2-ethynylpyrrolidine-1-carboxylate |

| Dimethyl phosphate |

Regioselectivity and Diastereocontrol in Cycloadditions

Dimethyl (1-diazo-2-oxopropyl)phosphonate is a versatile reagent for 1,3-dipolar cycloaddition reactions, leading to the formation of various five-membered heterocyclic compounds such as pyrazoles, triazoles, and oxazoles. enamine.net The regioselectivity of these reactions is influenced by the electronic properties of the dipolarophile. In cycloadditions involving diazomethane, a related diazo compound, with electron-deficient alkenes, the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant. nih.gov Conversely, with electron-rich alkenes, both frontier molecular orbital interactions play a significant role in determining the regioselectivity. nih.gov

The diastereoselectivity of these cycloaddition reactions can be highly specific. For instance, the reaction of 2-diazopropane with (E)-benzylidene-N-arylmethylsuccinimide derivatives proceeds in a diastereospecific manner. researchgate.net Subsequent photolytic extrusion of nitrogen from the resulting pyrazoline affords spiro-cyclopropanes. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) involving dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira reagent (BOR), provide an efficient pathway for the synthesis of complex heterocyclic structures in a single step. A notable example is a one-pot reaction for the synthesis of substituted phosphonyl pyrazoles, which involves an aldehyde, a cyanoacid derivative, and the Bestmann-Ohira reagent. This process has been further extended by combining it with a copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition, enabling the formation of five new bonds and two heterocyclic rings in a one-pot fashion.

Generation and Reactivity of Dimethyl(diazomethyl)phosphonate (DAMP)

Methanolysis of Dimethyl (1-diazo-2-oxopropyl)phosphonate

Dimethyl (1-diazo-2-oxopropyl)phosphonate undergoes methanolysis in the presence of a mild base, such as potassium carbonate, to generate dimethyl(diazomethyl)phosphonate (DAMP) in situ. tandfonline.comorgsyn.orgwikipedia.org This reaction involves the cleavage of the acetyl group, which is released as methyl acetate (B1210297). wikipedia.org This method provides a convenient way to access DAMP, which can be expensive and have a limited shelf life if purchased separately. orgsyn.orgorgsyn.org The in situ generation of DAMP from the more stable Bestmann-Ohira reagent is a key feature of the Ohira-Bestmann reaction. orgsyn.orgorgsyn.org

The reaction conditions for the methanolysis are generally mild, making it compatible with a wide range of functional groups. wikipedia.org The choice of base can be crucial; while potassium carbonate is commonly used, cesium carbonate has been employed to increase yields with less reactive aldehydes. wikipedia.org It has been noted that using old containers of sodium hydride as the base can lead to reduced yields due to contamination with sodium hydroxide, which can cleave the acetyl group.

Subsequent Transformations of DAMP, including Cyclopropanation Reactions

The DAMP generated in situ is a highly reactive intermediate that can be used without isolation for various synthetic transformations. tandfonline.comsemanticscholar.org One of its primary applications is in the Seyferth-Gilbert homologation, where it reacts with aldehydes to produce terminal alkynes in high yields. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a diazoalkene intermediate, which then eliminates nitrogen to form a vinylidene carbene that rearranges to the alkyne. organic-chemistry.org When DAMP reacts with ketones, the intermediate carbene can be trapped by alcohols, such as methanol, to form enol ethers. enamine.net

DAMP also serves as a carbene donor in cyclopropanation reactions. nih.gov The reaction of DAMP with alkenes, such as styrene, can be catalyzed by hemoproteins like myoglobin (Mb) and its variants to produce cyclopropylphosphonates. nih.gov Studies have shown that the steric bulk of the dimethyl phosphonate group can present a greater steric repulsion with the protein environment compared to smaller carbene precursors, making the reaction more challenging. nih.gov

Below is a table summarizing the reactivity of DAMP with different carbonyl compounds.

| Carbonyl Compound | Product |

| Aldehyde | Alkyne |

| Ketone | Enol Ether |

Metal-Catalyzed Transformations

Rhodium-Catalyzed Annulations for Heterocycle Formation (e.g., Isoquinoline and Pyridine N-oxides)

Metal catalysts, particularly those based on rhodium, play a significant role in mediating the transformations of diazo compounds, including dimethyl (1-diazo-2-oxopropyl)phosphonate. Rhodium(II) acetate is a common catalyst for these reactions. rsc.org

Rhodium-catalyzed reactions of 2-aroyl-substituted NH-pyrroles with diazoesters can lead to the formation of pyrrolo[1,2-c] semanticscholar.orgnih.govoxazin-1-ones through an annulation process. rsc.org In some cases, olefination of the 2-aroylpyrroles can be the major reaction pathway. rsc.org

Furthermore, rhodium catalysis is employed in the synthesis of isoquinoline and pyridine N-oxides. An efficient synthesis of substituted isoquinoline N-oxides has been developed through the Ir(III)-catalyzed C-H activation and annulation of aryloximes with α-diazocarbonyl compounds. nih.gov This reaction proceeds under mild conditions without the need for external oxidants. nih.gov

The synthesis of pyridine N-oxides can be achieved through various methods, including the oxidation of pyridines with reagents like hydrogen peroxide in acetic acid or Caro's acid. nih.gov The resulting pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution than the parent pyridines, making them valuable synthetic intermediates. semanticscholar.org

Copper-Catalyzed Reactions

The generation of copper-carbene intermediates from diazo compounds is a powerful strategy for the formation of carbon-carbon bonds. Dimethyl (1-diazo-2-oxopropyl)phosphonate serves as an effective precursor for such intermediates, which can then undergo a range of transformations, most notably cyclopropanation reactions.

The copper-catalyzed decomposition of dimethylphosphono-substituted diazoalkanes in the presence of olefins is a known method for the preparation of dimethylphosphono-substituted cyclopropanes. nih.gov While specific studies focusing solely on Dimethyl (1-diazo-2-oxopropyl)phosphonate are not extensively detailed in readily available literature, the general mechanism involves the formation of a copper-carbene species that then reacts with an alkene. The efficiency of these cyclopropanation reactions can be influenced by the choice of copper catalyst and reaction conditions. For instance, studies on related diazo compounds have shown that copper powder can effectively catalyze cyclopropanation in refluxing cyclohexane, affording yields in the range of 40-76%. nih.gov

Another significant copper-mediated transformation involves the synthesis of phosphonylated heterocycles. A notable example is the base-mediated reaction of the Ohira-Bestmann reagent with nitroalkenes, which leads to the formation of functionalized phosphonylpyrazoles in high yields. nih.gov This one-pot, regioselective reaction proceeds at room temperature and showcases the reagent's ability to participate in cycloaddition cascades. nih.gov

| Reactant 1 (Olefin/Alkene) | Copper Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Generic Olefin | Copper Powder | Cyclohexane | Dimethylphosphono-substituted cyclopropane | 40-76 nih.gov |

| Nitroalkene | (in situ generated dipole) | Not Specified | Functionalized Phosphonylpyrazole | High nih.gov |

Other Emerging Reaction Pathways and Functional Group Compatibility

Beyond copper catalysis, Dimethyl (1-diazo-2-oxopropyl)phosphonate is increasingly being explored in other novel reaction pathways, particularly in the synthesis of heterocyclic compounds through 1,3-dipolar cycloadditions. The reagent can act as a precursor to a 1,3-dipole, which can then react with various dipolarophiles to construct five-membered rings. orgsyn.orgenamine.net This reactivity has been harnessed to synthesize a diverse range of nitrogen-containing heterocycles, including pyrazoles, triazolines, oxazoles, and thiazoles. orgsyn.orgenamine.net

The reaction with nitroalkenes to furnish phosphonylpyrazoles is a prime example of such an emerging pathway. nih.gov This transformation is significant due to its high regioselectivity and the biological importance of the pyrazole scaffold. The versatility of this methodology is further demonstrated by its application to a variety of substituted nitroalkenes, including those derived from Morita-Baylis-Hillman adducts. nih.gov

A key advantage of reactions involving Dimethyl (1-diazo-2-oxopropyl)phosphonate, particularly in the context of the Ohira-Bestmann reaction and its variations, is the mild reaction conditions often employed. The use of bases such as potassium carbonate renders these procedures compatible with a wide array of functional groups. orgsyn.org This broad functional group tolerance is crucial for the application of this reagent in the total synthesis of complex natural products and in medicinal chemistry, where sensitive functionalities are often present. chemimpex.com The reagent's stability and ease of handling also contribute to its growing popularity in synthetic endeavors. chemimpex.com

| Reaction Type | Dipolarophile/Reactant | Product Heterocycle | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitroalkenes | Phosphonylpyrazoles | High regioselectivity, high yield, one-pot synthesis. nih.gov |

| 1,3-Dipolar Cycloaddition | Various Alkenes/Alkynes | Pyrazoles, Triazolines, Oxazoles, Thiazoles | Versatile route to diverse nitrogen heterocycles. orgsyn.orgenamine.net |

Strategic Applications in Complex Chemical Synthesis

Role as a Versatile Synthetic Reagent for Carbon-Carbon Bond Formation

The most prominent role of Dimethyl (1-oxopropyl)phosphonate in carbon-carbon bond formation is as the immediate precursor to Dimethyl (1-diazo-2-oxopropyl)phosphonate, famously known as the Ohira-Bestmann reagent. orgsyn.orgscispace.com This transformation is typically achieved through a diazo-transfer reaction. orgsyn.org The resulting diazo compound is a cornerstone of the Ohira-Bestmann reaction, a widely used method for the one-carbon homologation of aldehydes to terminal alkynes. orgsyn.orgsigmaaldrich.com

The reaction mechanism involves the in-situ generation of a dimethyl(diazomethyl)phosphonate anion under mild basic conditions, often using potassium carbonate. organic-chemistry.orgblogspot.com This anion then reacts with an aldehyde to form an intermediate oxaphosphetane. organic-chemistry.orgblogspot.com Subsequent elimination of dimethyl phosphate (B84403) and loss of dinitrogen gas generates a vinylidene carbene, which undergoes a 1,2-migration to furnish the terminal alkyne product. organic-chemistry.orgyoutube.com This method is highly valued for its gentle conditions, which are compatible with a wide range of functional groups and are particularly suitable for enolizable aldehydes that would otherwise undergo side reactions under more strongly basic conditions. organic-chemistry.orgblogspot.com

The versatility of this transformation allows for the synthesis of a diverse array of alkynes, which are themselves crucial building blocks in organic chemistry, participating in reactions like "click chemistry," Sonogashira couplings, and as precursors to various cyclic and acyclic structures. sigmaaldrich.comresearchgate.net

Table 1: Ohira-Bestmann Reaction Examples This table showcases the conversion of various aldehydes to their corresponding terminal alkynes using the reagent derived from this compound.

| Aldehyde Substrate | Reagent/Conditions | Product | Yield (%) |

| 4-Chlorobenzaldehyde | Ohira-Bestmann reagent, K₂CO₃, MeOH | 1-Chloro-4-ethynylbenzene | High |

| Thiophene-2-carboxaldehyde | Ohira-Bestmann reagent, K₂CO₃, MeOH | 2-Ethynylthiophene | High |

| Dodecanal (aliphatic) | Ohira-Bestmann reagent, K₂CO₃, MeOH | 1-Tridecyne | High |

| N-Boc-D-proline methyl ester | 1. DIBAL-H 2. Ohira-Bestmann reagent, K₂CO₃ | N-Boc-2-ethynylpyrrolidine | 74-76% |

Data compiled from representative examples in synthetic literature. sigmaaldrich.comorgsyn.org

Utility in Introducing Specific Functional Groups into Molecular Scaffolds

Beyond the synthesis of the versatile alkyne functional group, the chemistry stemming from this compound is instrumental in introducing other key functionalities. The Ohira-Bestmann reagent derived from it is a potent 1,3-dipole, enabling its participation in various cycloaddition reactions to construct densely functionalized heterocyclic systems. orgsyn.orgresearchgate.netnih.gov

Key applications include:

Synthesis of Phosphonylated Heterocycles: The reagent reacts with various dipolarophiles. For instance, reaction with nitriles in the presence of a rhodium catalyst can yield 4-phosphoryl-substituted 1,3-oxazoles. researchgate.net It also undergoes 1,3-dipolar cycloadditions with conjugated nitroalkenes to give regioisomerically pure phosphonylpyrazoles. researchgate.net Other accessible heterocycles include triazoles, triazolines, and thiazoles. researchgate.netenamine.net These phosphonated heterocycles are of significant interest in medicinal chemistry and drug discovery.

Formation of Enol Ethers: When the reaction with the Ohira-Bestmann reagent is performed on ketones in the presence of an alcohol like methanol (B129727), the intermediate carbene can be trapped to form enol ethers instead of alkynes. organic-chemistry.orgenamine.net This provides a useful method for introducing this specific functional group.

Contribution to the Synthesis of Bioactive Compounds and Agrochemicals

The synthetic routes enabled by this compound and its diazo derivative have been pivotal in the construction of numerous complex molecules with significant biological and agricultural applications. nih.govchemimpex.com The ability to introduce a terminal alkyne under mild conditions is particularly valuable for elaborating sensitive substrates into advanced intermediates for natural product synthesis and drug development. scispace.comresearchgate.net

Notable examples include:

Pharmaceuticals: The Ohira-Bestmann reaction has been employed in the synthesis of key intermediates for various therapeutic agents. chemimpex.com The resulting alkynes can be further manipulated into complex frameworks found in natural products and designed drugs. sigmaaldrich.com The azaheterocycles, such as pyrazoles and triazoles, formed via cycloaddition are prevalent scaffolds in many bioactive compounds. nih.gov

Agrochemicals: The phosphonate (B1237965) moiety itself is a key feature in many agrochemicals, including well-known herbicides. cymitquimica.com Furthermore, the unique reactivity of the Ohira-Bestmann reagent facilitates the synthesis of complex structures used in pesticides and herbicides, where precise molecular architectures are required for efficacy. chemimpex.comcymitquimica.com For example, a related compound, Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate, is noted for its potential application as a herbicide. cymitquimica.com

Application in Materials Science for Property Modification (e.g., Polymers and Coatings)

While the applications in fine chemical synthesis are dominant, organophosphorus compounds like this compound and its derivatives are increasingly recognized for their utility in materials science, particularly as flame retardants. kit.edu The phosphorus content in these molecules can impart significant fire resistance to various polymers.

When incorporated into a polymer matrix, phosphonates can act in either the condensed phase or the gas phase during combustion. kit.edu

Condensed Phase Activity: Upon heating, they can decompose to form a glassy char layer on the material's surface. This layer acts as an insulating barrier, preventing heat transfer and limiting the release of flammable gases. kit.edulsu.edu

Gas Phase Activity: Some phosphonates can release phosphorus-containing radicals (e.g., PO•) into the gas phase, which act as radical scavengers, interrupting the exothermic processes of combustion. kit.edu

Studies have shown that phosphonate flame retardants can be effectively incorporated into polyesters like poly(ethylene terephthalate) (PET) and polyamides (PA6). kit.edunih.gov For example, the addition of phosphonates can significantly increase the Limiting Oxygen Index (LOI) and help materials achieve a V-0 rating in the UL-94 vertical burn test, indicating superior flame retardancy. lsu.edunih.gov Another related compound, Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate, is specifically identified as the flame retardant Amgard TFR 1. cymitquimica.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Mechanistic Elucidation and Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for elucidating the complex reaction mechanisms involving Dimethyl (1-diazo-2-oxopropyl)phosphonate. The Ohira-Bestmann reaction, a key application of this reagent, proceeds through several key steps that can be modeled using DFT to predict the most likely reaction pathway. stackexchange.comwikipedia.org

The initial step involves the deprotonation of the Ohira-Bestmann reagent in the presence of a base, typically potassium carbonate in methanol (B129727), to generate a reactive carbanion. youtube.comorgsyn.org DFT calculations can model this acid-base reaction, providing insights into the electronic structure of the resulting anion and its stability.

Subsequent reaction with an aldehyde leads to a cascade of events including nucleophilic addition, cyclization, and rearrangement. organic-chemistry.orgsantiago-lab.com DFT can be employed to map out the potential energy surface for these transformations, helping to identify the operative mechanism. For instance, the formation of the crucial oxaphosphetane intermediate can be computationally verified, and its geometry and electronic properties can be characterized. organic-chemistry.org

Furthermore, DFT is instrumental in predicting the outcomes of reactions with different substrates. By calculating the activation energies for competing pathways, it is possible to forecast the regioselectivity and stereoselectivity of the reaction, guiding synthetic chemists in their experimental designs.

A hypothetical DFT study on the Ohira-Bestmann reaction might involve the following computational details:

| Parameter | Specification |

| Functional | B3LYP |

| Basis Set | 6-311+G(d,p) |

| Solvation Model | PCM (Methanol) |

| Task | Geometry Optimization and Frequency Calculation |

This level of theory would provide a robust framework for understanding the mechanistic nuances of the reaction.

Investigation of Transition States and Energetic Profiles of Reactions

A cornerstone of computational reaction mechanism analysis is the location and characterization of transition states, which represent the energy maxima along a reaction coordinate. For the reactions of Dimethyl (1-diazo-2-oxopropyl)phosphonate, identifying these transition states is key to understanding the kinetics and feasibility of each step. synarchive.com

In the context of the Ohira-Bestmann reaction, computational chemists would search for the transition states associated with:

The nucleophilic attack of the phosphonate (B1237965) carbanion on the aldehyde.

The ring-closure of the resulting adduct to form the oxaphosphetane intermediate. organic-chemistry.org

The fragmentation of the oxaphosphetane to yield a diazoalkene and dimethyl phosphate (B84403). wikipedia.orgorganic-chemistry.org

The final 1,2-hydride or alkyl shift in the resulting vinylidene carbene to form the alkyne product. wikipedia.orgsantiago-lab.com

By calculating the energies of these transition states relative to the preceding intermediates, a complete energetic profile of the reaction can be constructed. This profile reveals the rate-determining step of the reaction, which is the step with the highest activation energy barrier.

An illustrative energetic profile for the reaction of the Ohira-Bestmann reagent with a generic aldehyde (R-CHO) is presented below. The values are hypothetical and serve to demonstrate the type of data generated from such a study.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | Reagent + Aldehyde | 0.0 |

| Nucleophilic Addition | Transition State 1 | +12.5 |

| Adduct | -5.2 | |

| Cyclization | Transition State 2 | +8.7 |

| Oxaphosphetane | -15.8 | |

| Fragmentation | Transition State 3 | +20.1 (Rate-Determining) |

| Diazoalkene + Phosphate | -25.3 | |

| Rearrangement | Transition State 4 | +10.4 |

| Products | Alkyne + N₂ + Phosphate | -40.0 |

Computational Approaches to Understand Regioselectivity and Reactivity

In the case of α,β-unsaturated aldehydes, for example, the nucleophilic phosphonate carbanion could potentially attack at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). DFT calculations can be used to determine the activation energies for both pathways. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the major product.

The inherent reactivity of the Ohira-Bestmann reagent can also be rationalized through computational analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) of the phosphonate carbanion will indicate the location of the nucleophilic center, while the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde will show the electrophilic site. The HOMO-LUMO gap can provide a qualitative measure of the reactivity.

A computational study on the regioselectivity of the addition to an α,β-unsaturated aldehyde might yield the following data:

| Addition Mode | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| 1,2-Addition | TS_1,2 | 15.3 | Major Product |

| 1,4-Addition | TS_1,4 | 22.1 | Minor Product |

These computational findings would strongly suggest that the reaction proceeds via 1,2-addition to the carbonyl group, a prediction that can then be experimentally verified. Through such synergistic efforts between theoretical and experimental chemistry, a comprehensive understanding of the chemical behavior of Dimethyl (1-diazo-2-oxopropyl)phosphonate can be achieved.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Analysis (Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in dimethyl (1-oxopropyl)phosphonate.

Infrared (IR) Spectroscopy is employed to identify the functional groups within the molecule. The IR spectrum of diethyl (1-diazo-2-oxopropyl)phosphonate, a related compound, shows characteristic absorption bands corresponding to the diazo group (around 2117 cm⁻¹), the carbonyl group of the ketone (around 1655 cm⁻¹), and the P=O bond of the phosphonate (B1237965) (around 1260 cm⁻¹). orgsyn.org These vibrational frequencies are indicative of the key structural features of this class of compounds.

Table 1: Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate

| Technique | Nucleus/Mode | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Key Assignments |

| ¹H NMR | Proton | 4.31-4.10 (m), 2.29 (s), 1.40 (td) | Ethyl (CH₂), Acetyl (CH₃), Ethyl (CH₃) |

| ¹³C NMR | Carbon-13 | 190.1 (d), 65.6, 63.4 (d), 27.2, 16.1 (d) | C=O, C-N₂, O-CH₂, Acetyl (CH₃), O-CH₂-CH₃ |

| ³¹P NMR | Phosphorus-31 | 11.02 | P=O |

| FTIR | Vibrational | 2986, 2117, 1655, 1260, 1006 | C-H, N₂, C=O, P=O, C-O |

Data sourced from a study on the synthesis of diethyl (1-diazo-2-oxopropyl)phosphonate. orgsyn.org

Chromatographic Techniques (High-Performance Liquid Chromatography, Thin Layer Chromatography) for Purity Assessment and Reaction Progress

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and real-time monitoring of reaction kinetics.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Commercial suppliers often specify a purity of greater than 97.0% as determined by HPLC. tcichemicals.comtcichemicals.com The method can be adapted for both analytical and preparative purposes. For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can effectively separate the compound. sielc.com This allows for the quantification of the main component and the detection of any impurities. The purity is typically reported as an area percentage from the chromatogram. tcichemicals.com

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions involving this compound. tcichemicals.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, the consumption of starting materials and the formation of the product can be visualized. orgsyn.org The retention factor (Rf) value is a key parameter used to identify the components of the mixture. For the related diethyl (1-diazo-2-oxopropyl)phosphonate, an Rf value of 0.24 has been reported using a 1:1 ethyl acetate-hexanes eluent on a silica (B1680970) gel plate. orgsyn.org TLC is particularly useful for determining the optimal reaction time and for guiding the purification process, such as column chromatography. orgsyn.orgtcichemicals.com

Table 2: Chromatographic Data for Dialkyl (1-diazo-2-oxopropyl)phosphonates

| Technique | Stationary Phase | Mobile Phase | Analyte | Reported Purity / Rf |

| HPLC | C18 | Acetonitrile/Water/Phosphoric Acid | Dimethyl (2-oxopropyl)phosphonate | >97.0% |

| TLC | Silica Gel | 1:1 Ethyl Acetate/Hexanes | Diethyl (1-diazo-2-oxopropyl)phosphonate | 0.24 |

Purity data for Dimethyl (2-oxopropyl)phosphonate is indicative of typical commercial specifications. tcichemicals.comtcichemicals.com Rf value is for the diethyl analog. orgsyn.org

Quantitative Nuclear Magnetic Resonance (qNMR) for Yield and Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful technique for the accurate determination of both the yield and purity of phosphonate compounds without the need for a compound-specific reference standard. This method relies on the integration of NMR signals relative to a known amount of an internal standard. orgsyn.org

In the context of synthesizing the related diethyl (1-diazo-2-oxopropyl)phosphonate, qNMR analysis was successfully employed to determine the weight purity of the product. orgsyn.org This was achieved by dissolving a known mass of the synthesized compound along with a known mass of a stable, non-interfering internal standard (such as 1,3,5-trimethoxybenzene) in a deuterated solvent. orgsyn.orgorgsyn.org By comparing the integral of a specific proton signal of the analyte to a proton signal of the internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high precision. orgsyn.org For example, the purity of diethyl (1-diazo-2-oxopropyl)phosphonate was determined to be 97% by weight using this method. orgsyn.orgorgsyn.org This approach offers a direct and accurate measure of purity, complementing the relative purity information obtained from chromatographic techniques.

Historical Development and Future Research Avenues

Evolution of the Ohira-Bestmann Reaction and its Reagent

The journey to the now widely used Ohira-Bestmann reaction began with the Seyferth-Gilbert homologation . This earlier method utilized dimethyl (diazomethyl)phosphonate, known as the Seyferth-Gilbert reagent, to convert aldehydes and ketones into alkynes. synarchive.comwikipedia.orgblogspot.com A significant drawback of this procedure was the requirement for a strong base, typically potassium tert-butoxide, to deprotonate the reagent at low temperatures. wikipedia.orgsantiago-lab.com These harsh conditions limited its applicability, particularly with substrates sensitive to strong bases, such as enolizable aldehydes which are prone to aldol (B89426) condensation. santiago-lab.comorganic-chemistry.org

A pivotal breakthrough occurred in 1989 when Susumu Ohira reported that the active species for the homologation, the anion of dimethyl (diazomethyl)phosphonate (DAMP), could be generated in situ under much milder conditions. orgsyn.orgstackexchange.comorgsyn.org He demonstrated that the treatment of dimethyl (1-diazo-2-oxopropyl)phosphonate with potassium carbonate in methanol (B129727) could efficiently produce the required phosphonate (B1237965) anion via cleavage of the acetyl group. wikipedia.orgsantiago-lab.comstackexchange.com This discovery was initially presented in a single example of converting an n-alkylaldehyde to its corresponding alkyne. organic-chemistry.org

Following Ohira's initial report, Hans Jürgen Bestmann and his colleagues conducted a systematic investigation into the scope and limitations of this new protocol. organic-chemistry.orgorgsyn.org Their work established optimized reaction conditions and demonstrated the method's broad generality, successfully applying it to a wide range of aryl, alkyl, and sterically hindered aldehydes to produce alkynes in good to excellent yields. organic-chemistry.orgorgsyn.org This significant expansion and validation led to the reagent being named the Ohira-Bestmann reagent (or sometimes the Bestmann-Ohira reagent), and the reaction is now firmly established in the synthetic chemist's toolkit as the Ohira-Bestmann reaction. organic-chemistry.orgorgsyn.orgorgsyn.org The reagent itself is an air-stable and versatile compound that can be prepared via a diazo-transfer reaction and stored for extended periods, adding to its practical advantages. orgsyn.orgresearchgate.net

Comparison with Alternative Homologation and Diazo Reagents

The Ohira-Bestmann reaction offers distinct advantages over other established methods for alkyne synthesis from carbonyl compounds, most notably the Seyferth-Gilbert homologation and the Corey-Fuchs reaction.

The primary advantage of the Ohira-Bestmann modification over the original Seyferth-Gilbert reagent lies in its operational simplicity and milder reaction conditions. The in situ generation of the reactive dimethyl (diazomethyl)phosphonate anion using a weak base like potassium carbonate avoids the need for strong, non-nucleophilic bases such as potassium tert-butoxide or sodium hydride. wikipedia.orgblogspot.com This makes the Ohira-Bestmann protocol compatible with a much wider array of functional groups and particularly suitable for base-sensitive substrates, like enolizable aldehydes, that would not survive the harsher Seyferth-Gilbert conditions. wikipedia.orgsantiago-lab.comorganic-chemistry.org

The Corey-Fuchs reaction represents another classical two-step approach to terminal alkynes from aldehydes. sigmaaldrich.com This method first involves a Wittig-type reaction with carbon tetrabromide and triphenylphosphine (B44618) to generate a 1,1-dibromoalkene. Subsequent treatment with a strong base, such as n-butyllithium, induces elimination to form the alkyne. sigmaaldrich.com While reliable, this two-step sequence is often more laborious and requires the use of strong bases at low temperatures under an inert atmosphere, similar to the drawbacks of the original Seyferth-Gilbert protocol. sigmaaldrich.comreddit.com The Ohira-Bestmann reaction provides a more direct and experimentally convenient one-pot conversion under significantly milder conditions. researchgate.net

Another diazo reagent, diazomethane , is a versatile C1 synthon but is highly toxic and explosive, requiring specialized glassware and extreme caution. nih.govwordpress.com While alternatives like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are commercially available and less explosive, they are also toxic and can be less reactive. nih.gov The Ohira-Bestmann reagent, being a stable solid, offers a much safer and more convenient alternative for the one-carbon homologation of aldehydes. researchgate.net

| Method | Reagent(s) | Key Features | Limitations |

|---|---|---|---|

| Ohira-Bestmann Reaction | Dimethyl (1-oxopropyl)phosphonate (Ohira-Bestmann Reagent), K₂CO₃, MeOH | One-pot; mild conditions; tolerates wide functional groups; suitable for enolizable aldehydes. wikipedia.orgresearchgate.net | Reaction with ketones can yield enol ethers; potential for explosivity of the diazo reagent on a very large scale. organic-chemistry.orgreddit.com |

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent), KOtBu | Direct conversion of aldehydes/ketones to alkynes. synarchive.comwikipedia.org | Requires strong base (KOtBu); low temperatures; not suitable for base-labile substrates. santiago-lab.comorganic-chemistry.org |

| Corey-Fuchs Reaction | CBr₄, PPh₃; then n-BuLi | Reliable and widely used method. sigmaaldrich.com | Two-step procedure; requires strong base (n-BuLi); harsh conditions; by-product (triphenylphosphine oxide) can complicate purification. sigmaaldrich.comreddit.com |

Emerging Synthetic Strategies and Novel Catalytic Approaches

Research into the Ohira-Bestmann reagent continues to uncover new synthetic applications and more efficient protocols. A significant area of development is the in situ generation of the reagent itself, enhancing safety and scalability. blogspot.comorganic-chemistry.org The use of bench-stable and safer diazo-transfer reagents, such as imidazole-1-sulfonyl azide (B81097), provides a convenient and scalable approach for the one-pot transformation of aldehydes into terminal alkynes, with the added benefit of easier workup due to water-soluble byproducts. organic-chemistry.org

Furthermore, the alkyne products generated from the Ohira-Bestmann reaction can be used directly in subsequent transformations. One-pot procedures combining the homologation with powerful cross-coupling reactions like the Sonogashira coupling or with copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" have been successfully developed. santiago-lab.comresearchgate.net

Beyond its role in alkyne synthesis, the Ohira-Bestmann reagent has proven to be a valuable partner in 1,3-dipolar cycloaddition reactions . researchgate.netnih.gov It serves as a precursor to a diazo-containing dipole that can react with various dipolarophiles to construct a wide range of densely functionalized nitrogen-containing heterocycles, including pyrazoles, triazoles, triazolines, and oxazoles. orgsyn.orgresearchgate.netnih.govacs.org Novel catalytic approaches have also emerged, such as the use of rhodium(II) acetate (B1210297) to catalyze the reaction with nitriles to form 4-phosphoryl-substituted 1,3-oxazoles. researchgate.net Additionally, the reagent has been employed in the synthesis of vinylphosphonates through copper-catalyzed or base-induced elimination of nitrogen from an intermediate diazoalkylphosphonate. rsc.org The development of flow chemistry protocols for the Ohira-Bestmann reaction further highlights the ongoing efforts to adapt this chemistry for modern, automated synthesis. durham.ac.uk

| Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| Safer in situ Generation | Use of stable diazo-transfer reagents like imidazole-1-sulfonyl azide to prepare the Ohira-Bestmann reagent just before use. | Improved safety, scalability, and easier workup. | blogspot.comorganic-chemistry.org |

| Tandem Oxidation/Homologation | One-pot conversion of primary alcohols to alkynes via in situ oxidation followed by the Ohira-Bestmann reaction. | High efficiency, avoids isolation of sensitive aldehyde intermediates. | orgsyn.orgresearchgate.net |

| Tandem Reduction/Homologation | One-pot conversion of esters or amides to alkynes via in situ reduction followed by the Ohira-Bestmann reaction. | Increases synthetic utility starting from more stable precursors than aldehydes. | researchgate.net |

| One-Pot Homologation/Coupling | Combining the Ohira-Bestmann reaction with Sonogashira coupling or CuAAC "click chemistry". | Rapid construction of complex molecular scaffolds. | santiago-lab.comresearchgate.net |

| 1,3-Dipolar Cycloadditions | Use as a diazo precursor for the synthesis of heterocycles like pyrazoles and triazoles. | Access to diverse, biologically relevant heterocyclic structures. | orgsyn.orgresearchgate.netnih.gov |

| Flow Chemistry | Performing the Ohira-Bestmann reaction in a continuous flow reactor system. | Enhanced control, safety, and potential for automation. | durham.ac.uk |

Prospective Applications in Interdisciplinary Chemical Research

The reliability and versatility of the Ohira-Bestmann reagent position it as a critical tool for future advancements across various chemical disciplines. Its ability to efficiently install an alkyne functional group—a versatile chemical handle—opens up myriad possibilities in medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry and drug discovery , the synthesis of bioactive natural products and their analogues often relies on the construction of alkyne-containing intermediates. researchgate.net The Ohira-Bestmann reagent facilitates this process under mild conditions. Furthermore, its application in the regioselective synthesis of azaheterocycles like pyrazoles and triazoles is of immense value, as these motifs are prevalent in numerous pharmaceuticals and agrochemicals. researchgate.netnih.gov

The alkynes produced are also key building blocks for "click chemistry," a powerful ligation strategy used extensively in chemical biology, drug targeting, and bioconjugation. sigmaaldrich.com The ability to introduce a terminal alkyne into a complex biomolecule or a small-molecule probe is fundamental to these applications.

In materials science , terminal alkynes are crucial precursors for the synthesis of conjugated polymers and organic electronic materials. The Ohira-Bestmann reaction provides a straightforward route to these monomers. The synthesis of complex structures like enediynes, known for their DNA-cleaving properties, also benefits from this methodology. sigmaaldrich.com

Future research will likely focus on expanding the scope of the reaction to even more challenging substrates and developing novel catalytic systems to enhance its efficiency and selectivity. This includes asymmetric homologation reactions to create chiral building blocks. acs.org The continued development of tandem processes and the integration of the Ohira-Bestmann reaction into automated flow synthesis platforms will further solidify its role as an indispensable transformation in the synthesis of functional molecules for a broad range of interdisciplinary applications. durham.ac.uk

Q & A

Basic Research Questions

Q. How can the synthesis of dimethyl (1-oxopropyl)phosphonate be optimized to minimize byproduct formation?

- Methodological Answer : Key factors include using high-purity sodium hydride (NaH) to avoid hydroxide contamination, which leads to the formation of undesired byproducts like diethyl diazomethylphosphonate (DAMP) . Flame-drying glassware under vacuum and maintaining an inert argon atmosphere are recommended, though checkers achieved similar yields without flame-drying, suggesting flexibility in protocols . Purification via silica gel chromatography with ethyl acetate-hexanes (1:1) effectively separates the product (Rf = 0.24) from polar impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow SDS guidelines: use personal protective equipment (PPE), avoid dust generation, and ensure ventilation. In case of exposure, rinse skin/eyes immediately and seek medical attention. Store at +4°C in airtight containers to prevent degradation . Hazardous decomposition products (e.g., phosphorous oxides) require fume hoods and CO₂/dry chemical fire extinguishers .

Q. What analytical techniques validate the purity and structure of this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies thermal stability and decomposition profiles . Thin-layer chromatography (TLC, Rf = 0.24) and column chromatography (ethyl acetate-hexanes gradient) confirm purity . NMR (¹H, ¹³C, ³¹P) and mass spectrometry (MS) are essential for structural elucidation, though specific spectral data are inferred from related phosphonates .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of phosphorylated heterocycles?

- Methodological Answer : It serves as a precursor in reactions like Paal-Knorr (pyrroles) and Gewald (thiophenes) via condensation with amines or sulfur nucleophiles. The phosphoryl group stabilizes intermediates, enabling regioselective cyclization. For example, in Beirut reactions, it forms phosphorylated pyridines under mild conditions . Mechanistic studies suggest the phosphonate moiety directs electron-deficient intermediates, enhancing reaction efficiency .

Q. What mechanistic insights explain the formation of DAMP during synthesis?

- Methodological Answer : Impure NaH (containing NaOH) cleaves the diazo group, generating DAMP via hydroxide-mediated degradation. This side reaction underscores the need for anhydrous NaH and rigorous exclusion of moisture. Kinetic studies show DAMP formation correlates with NaOH concentration, validated by TLC and MS analysis .

Q. Can this compound be used in tandem or one-pot reactions?

- Methodological Answer : Yes. In tandem reductions, it couples with Bestmann-Ohira reagent to convert esters to alkynes via a diazo intermediate. For example, DIBAL-H reduces esters to aldehydes, which react in situ with the phosphonate to yield terminal alkynes . Optimizing stoichiometry (1:1.2 aldehyde:reagent) and solvent (toluene/THF) maximizes yields (>75%) .

Q. How does the phosphonate group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing phosphonate enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations). In Rh(II)-catalyzed cyclopropanations, the diazo group undergoes carbene transfer, while the phosphonate stabilizes transition states, as shown in DFT studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.